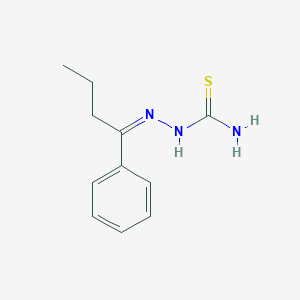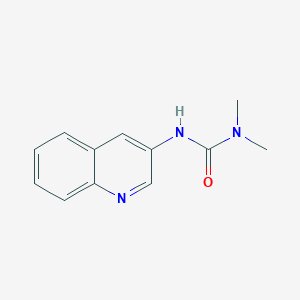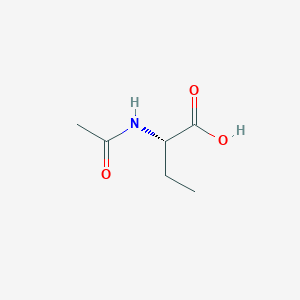
(2Z)-2-(1-phenylbutylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-phenyl-1-butanone thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound is characterized by the presence of a thiosemicarbazone functional group attached to a phenyl-butanone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone typically involves the reaction of 1-phenyl-1-butanone with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-phenyl-1-butanone in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While the laboratory synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone is well-documented, industrial production methods are less commonly reported. scaling up the laboratory procedure with appropriate modifications for large-scale reactions, such as using industrial-grade solvents and optimizing reaction times, can be considered for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-1-phenyl-1-butanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (1Z)-1-phenyl-1-butanone thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. For instance, the compound can inhibit topoisomerases, which are crucial for DNA replication and transcription. By binding to the active site of these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to chelate metal ions enhances its biological activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z)-1-phenyl-2-butanone thiosemicarbazone: Similar structure but with a different position of the carbonyl group.
(1Z)-1-phenyl-1-propanone thiosemicarbazone: Shorter carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
(1Z)-1-phenyl-1-pentanone thiosemicarbazone: Longer carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
Uniqueness
(1Z)-1-phenyl-1-butanone thiosemicarbazone is unique due to its specific structural configuration, which influences its biological activity and chemical reactivity. The presence of the phenyl group and the butanone backbone provides a balance between hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its solubility in various solvents.
Propriétés
Formule moléculaire |
C11H15N3S |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
[(Z)-1-phenylbutylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3S/c1-2-6-10(13-14-11(12)15)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,12,14,15)/b13-10- |
Clé InChI |
XLFMAYGTDUEOFM-RAXLEYEMSA-N |
SMILES isomérique |
CCC/C(=N/NC(=S)N)/C1=CC=CC=C1 |
SMILES canonique |
CCCC(=NNC(=S)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)






![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)



